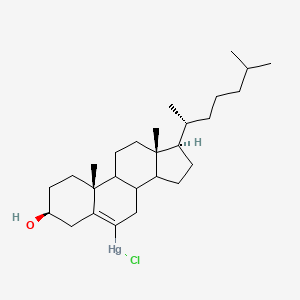

6-Chloromercuricholesterol

Description

6-Chloromercuricholesterol is a synthetic cholesterol derivative characterized by the substitution of a chloromercuri (-HgCl) group at the 6th position of the cholesterol backbone. This modification introduces unique physicochemical properties, including increased molecular weight and enhanced reactivity, which have historically made it useful in biochemical assays for cholesterol quantification . Its synthesis and applications are inferred from historical analytical methods involving mercury-based reagents, such as those described by Sperry & Webb (1950) for colorimetric cholesterol determination .

Properties

CAS No. |

80534-17-4 |

|---|---|

Molecular Formula |

C27H45ClHgO |

Molecular Weight |

621.7 g/mol |

IUPAC Name |

chloro-[(3S,10R,13R,17R)-3-hydroxy-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-6-yl]mercury |

InChI |

InChI=1S/C27H45O.ClH.Hg/c1-18(2)7-6-8-19(3)23-11-12-24-22-10-9-20-17-21(28)13-15-26(20,4)25(22)14-16-27(23,24)5;;/h18-19,21-25,28H,6-8,10-17H2,1-5H3;1H;/q;;+1/p-1/t19-,21+,22?,23-,24?,25?,26+,27-;;/m1../s1 |

InChI Key |

YUDIFUJJWICWMY-VORNFGKDSA-M |

SMILES |

CC(C)CCCC(C)C1CCC2C1(CCC3C2CC(=C4C3(CCC(C4)O)C)[Hg]Cl)C |

Isomeric SMILES |

C[C@H](CCCC(C)C)[C@H]1CCC2[C@@]1(CCC3C2CC(=C4[C@@]3(CC[C@@H](C4)O)C)[Hg]Cl)C |

Canonical SMILES |

CC(C)CCCC(C)C1CCC2C1(CCC3C2CC(=C4C3(CCC(C4)O)C)[Hg]Cl)C |

Synonyms |

6-chloromercuricholest-5-en-3 beta-ol 6-chloromercuricholesterol 6-HgCl-cholesterol U 617 U-617 |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Data are derived from available evidence (e.g., deuterated cholesterol in ) and inferred from analytical chemistry literature ().

Key Differences:

Reactivity : The chloromercuri group in 6-Chloromercuricholesterol enhances its reactivity in colorimetric assays, unlike deuterated cholesterol, which is metabolically inert .

Toxicity: Mercury content raises safety concerns, limiting its use compared to non-toxic analogs like cholesterol-d6 .

Applications : While cholesterol-d6 is used in stable isotope tracing, 6-Chloromercuricholesterol’s primary role is in legacy analytical methods (e.g., Sperry & Webb’s method) .

Research Findings and Analytical Relevance

Historical Use in Cholesterol Assays

Mercury-containing reagents, including 6-Chloromercuricholesterol, were pivotal in early cholesterol quantification. Sperry & Webb (1950) utilized mercury to precipitate cholesterol, enabling spectrophotometric measurement . However, such methods have been phased out due to toxicity and replaced by enzymatic assays .

Stability and Limitations

6-Chloromercuricholesterol’s instability in aqueous environments contrasts with deuterated cholesterol, which maintains integrity under physiological conditions .

Heavy Metal Interactions

highlights that mercury exposure correlates with dysregulated cholesterol metabolism.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.